m-PEG3-Boc

説明

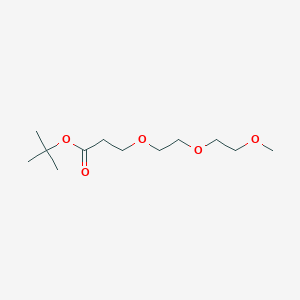

M-PEG3-Boc is a PEG- and Alkyl/ether-based PROTAC linker . It can be used in the synthesis of PROTACs .

Synthesis Analysis

This compound is used in the synthesis of a series of PROTACs . The synthesis process involves the use of advanced equipment and techniques .Molecular Structure Analysis

The molecular formula of this compound is C12H24O5 . The molecular weight is 248.32 g/mol . The InChI is 1S/C12H24O5/c1-12(2,3)17-11(13)5-6-15-9-10-16-8-7-14-4/h5-10H2,1-4H3 . The canonical SMILES is CC©©OC(=O)CCOCCOCCOC .Chemical Reactions Analysis

This compound is a PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical and Chemical Properties Analysis

This compound has a molecular weight of 248.32 g/mol . It has a topological polar surface area of 54 Ų . It has a rotatable bond count of 11 . The complexity of this compound is 198 .科学的研究の応用

Cell Cycle Regulation and Kinase Activity

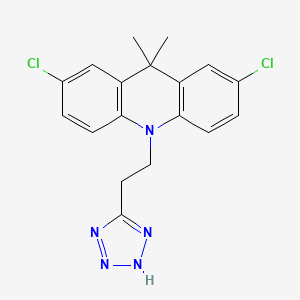

m-PEG3-Boc, as part of the broader family of PEG (polyethylene glycol) derivatives, has implications in cell cycle regulation and kinase activity. The pEg3 kinase, part of the KIN1/PAR-1/MARK kinase family, is involved in cell polarity and microtubule dynamics. It is a cell cycle-dependent kinase with its activity peaking during mitosis. The human pEg3 kinase can phosphorylate CDC25B in vitro, a phosphatase known to regulate the G2/M progression by activating CDK/cyclin complexes. This phosphorylation and association suggest that pEg3 may be a regulator of the G2/M progression, acting antagonistically to the CDC25B phosphatase (Davezac et al., 2002).

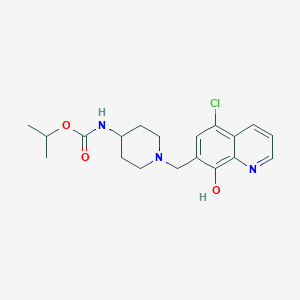

Protein PEGylation for Biopharmaceutical Applications

This compound is part of the PEGylation process, which involves the covalent attachment of PEG to biological macromolecules, altering their properties to improve their biomedical efficacy. This process shields antigenic and immunogenic epitopes, prevents receptor-mediated uptake by the reticuloendothelial system (RES), and prevents recognition and degradation by proteolytic enzymes. The PEGylation process also increases the apparent size of the polypeptide, which reduces renal filtration and alters biodistribution. Various functional groups of PEG are used to attach the polymer to peptides or proteins, contributing to the pharmaceutical and biotechnical applications of PEGylated products (Roberts et al., 2002).

Triblock Copolymer Synthesis and Applications

This compound has been used in the synthesis of PEGylated tetra(aniline) ABA triblock structures, which exhibit good electroactivity and can form self-assembling structures in aqueous media. These structures have potential applications in drug delivery and sensors due to their tunable self-assembled nanostructures and sensitivity to changes in pH (Mushtaq et al., 2019).

Photoactivatable Fluorescent Tags

This compound is also involved in the synthesis of photoactivatable fluorophores for dual-modality imaging in biomedical research. These photoactivatable compounds, such as DFO-RhodB-PEG3-ArN3, can be used in optical imaging and positron emission tomography, offering a user-friendly approach for generating novel protein conjugates (Guillou et al., 2022).

Surface Engineering and Nanomedicine

The PEGylation of nanoparticle surfaces is a crucial strategy in surface engineering and nanomedicine. This process involves coating nanoparticles with PEG to improve drug and gene delivery efficiency by shielding the surface from aggregation, opsonization, and phagocytosis, thereby prolonging systemic circulation time. PEG coatings on nanoparticles have also been utilized to overcome various biological barriers associated with different modes of administration, making them a critical component in the development of nanomedicine and biosensing applications (Suk et al., 2016).

作用機序

生化学分析

Biochemical Properties

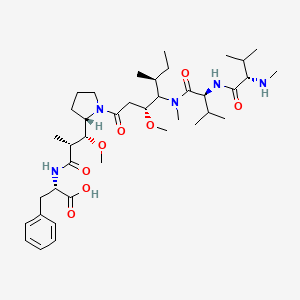

m-PEG3-Boc plays a significant role in biochemical reactions as a PROTAC linker . It interacts with various enzymes, proteins, and other biomolecules to form PROTACs . The nature of these interactions involves the selective degradation of target proteins .

Cellular Effects

Research on related compounds, such as PEG3, suggests potential influences on cell function . For instance, PEG3 has been identified in new cardiac adult stem cell populations and is involved in post-myocardial infarction remodeling . It’s also suggested that PEG3 may regulate the expression levels of several key genes in adipogenesis .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, facilitates the formation of these PROTACs .

Metabolic Pathways

, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins.

特性

IUPAC Name |

tert-butyl 3-[2-(2-methoxyethoxy)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O5/c1-12(2,3)17-11(13)5-6-15-9-10-16-8-7-14-4/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTECCIYKQSINBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

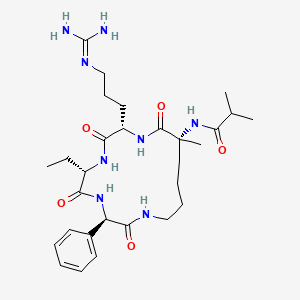

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride](/img/structure/B609181.png)

![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)

![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)